molecular formula C14H18O2 B2767697 Benzyl 2-cyclopentylacetate CAS No. 164472-98-4

Benzyl 2-cyclopentylacetate

Cat. No. B2767697
M. Wt: 218.296
InChI Key: QBMXKZIDIGILNB-UHFFFAOYSA-N
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Patent
US09115079B2

Procedure details

p-Toluene sulfonic acid monohydrate (1.48 g, 7.82 mmol) was added to a solution of cyclopentylacetic acid (10.0 g, 78.2 mmol) and benzyl alcohol (8.42 g, 78.2 mmol) in toluene (100 ml) at room temperature, a Dean-Stark water separator was mounted, and the mixture was refluxed for 4 hr. The mixture was allowed to cool to room temperature and was concentrated under reduced pressure, the residue was dissolved in ether, the solution was washed with saturated sodium bicarbonate and saturated brine and was dried over anhydrous magnesium sulfate, and the filtrate was concentrated under reduced pressure. The residue was chromatographed on silica gel column (hexane:ethyl acetate=97:3) to give the title compound as a light yellow oil (12.0 g, yield 70%).
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.42 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
70%

Identifiers

REACTION_CXSMILES
O.[C:2]1([CH3:12])[CH:7]=[CH:6][C:5](S(O)(=O)=O)=[CH:4][CH:3]=1.[CH:13]1([CH2:18][C:19]([OH:21])=[O:20])[CH2:17][CH2:16][CH2:15][CH2:14]1.C(O)C1C=CC=CC=1.O>C1(C)C=CC=CC=1>[CH:13]1([CH2:18][C:19]([O:21][CH2:12][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[O:20])[CH2:17][CH2:16][CH2:15][CH2:14]1 |f:0.1|

Inputs

Step One
Name
Quantity
1.48 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
10 g
Type
reactant
Smiles
C1(CCCC1)CC(=O)O
Name
Quantity
8.42 g
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 4 hr
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ether
WASH
Type
WASH
Details
the solution was washed with saturated sodium bicarbonate and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel column (hexane:ethyl acetate=97:3)

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)CC(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 703%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.